molecular formula C13H16N2O7 B1339939 Dinoterbon CAS No. 6073-72-9

Dinoterbon

Cat. No.: B1339939
CAS No.: 6073-72-9
M. Wt: 312.27 g/mol
InChI Key: IXNUTQCZWAHNPN-UHFFFAOYSA-N
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Description

Dinoterbon (2-tert-butyl-4,6-dinitrophenyl ethyl carbonate) is a synthetic dinitrophenol derivative classified as an acaricide and fungicide. Its molecular formula is C₁₃H₁₆N₂O₇ (CAS 6073-72-9), and it features a nitro-substituted phenyl group with a tert-butyl substituent and an ethyl carbonate ester . Widely used in agriculture to control pests on crops like onions, tomatoes, and cucumbers, this compound inhibits larval development but poses significant toxicity risks, including carcinogenicity, neurotoxicity, and acute toxicity in humans .

Electrochemical studies using NiO-graphene oxide (NiO-GO) nanocomposite sensors have demonstrated this compound’s redox behavior, with a distinct reduction peak at -810 mV in Britton–Robinson buffer (pH 4.0). Its detection limit in food samples is 0.028 µg mL⁻¹, with recovery rates of 97.40–99.88% in spiked samples .

Properties

CAS No.

6073-72-9

Molecular Formula

C13H16N2O7

Molecular Weight

312.27 g/mol

IUPAC Name

(2-tert-butyl-4,6-dinitrophenyl) ethyl carbonate

InChI

InChI=1S/C13H16N2O7/c1-5-21-12(16)22-11-9(13(2,3)4)6-8(14(17)18)7-10(11)15(19)20/h6-7H,5H2,1-4H3

InChI Key

IXNUTQCZWAHNPN-UHFFFAOYSA-N

SMILES

CCOC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C

Canonical SMILES

CCOC(=O)OC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C(C)(C)C

Other CAS No.

6073-72-9

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Key Properties of this compound and Similar Dinitrophenol Derivatives

Compound CAS Number Molecular Formula Structural Features Primary Use Toxicity Profile Electrochemical Behavior (Peak Potential)
This compound 6073-72-9 C₁₃H₁₆N₂O₇ tert-butyl, ethyl carbonate ester Acaricide, fungicide Carcinogenic, neurotoxic -810 mV (pH 4.0)
Binapacryl 485-31-4 C₁₅H₁₈N₂O₆ isopropyl ester, methyl substituents Acaricide, fungicide Irritant, possible carcinogen Not reported
Dinobuton 973-21-7 C₁₂H₁₄N₂O₅ sec-butyl ester, nitro groups Acaricide Developmental toxicity Not reported
Dinocap 39300-45-3 C₁₈H₂₄N₂O₆ Mixed isomers (4- and 6-nonylphenol) Fungicide Toxic to aquatic life Not reported

Structural and Functional Differences

Dinocap’s nonylphenol isomers increase lipophilicity, improving adhesion to plant surfaces but raising environmental persistence concerns .

Electrochemical Behavior: this compound’s well-defined reduction peak at -810 mV is attributed to the nitro group’s four-electron transfer to form hydroxylamine derivatives.

Toxicity and Applications: this compound and Binapacryl both target mites and fungi but differ in toxicity mechanisms. This compound’s ethyl carbonate group may enhance systemic absorption in plants, whereas Binapacryl’s methyl groups could increase volatility . Dinocap is primarily a fungicide against powdery mildew, with isomer variability affecting efficacy and regulatory status in certain regions .

Research Findings and Limitations

  • Electrochemical Sensitivity: this compound’s electrochemical signal is amplified by NiO-GO nanocomposites due to synergistic interactions between nickel oxide (charge transfer) and graphene oxide (adsorption). Similar studies on other dinitrophenol compounds are lacking, limiting direct comparisons .
  • Environmental Impact: this compound’s moderate water solubility (inferred from its structure) suggests lower bioaccumulation than Dinocap’s lipophilic nonylphenol isomers. However, its tert-butyl group may resist hydrolysis, prolonging soil retention .

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